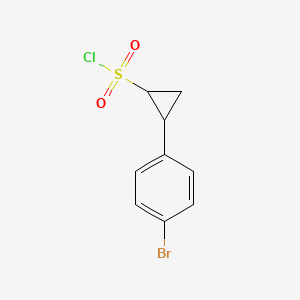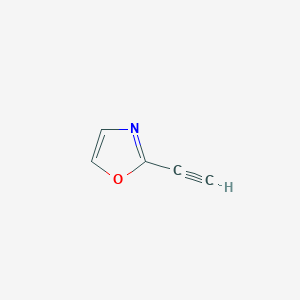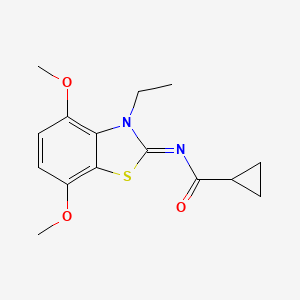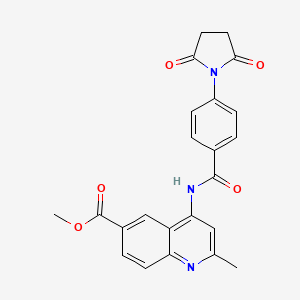
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is not fully understood. However, studies have shown that it acts as an inhibitor of enzymes such as carbonic anhydrase and dipeptidyl peptidase IV. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride exhibits a broad range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride in lab experiments is its high purity. The synthesis method yields a product of high purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and caution should be exercised when handling it.
Orientations Futures
There are numerous future directions for the study of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride. One potential direction is the study of its potential as a drug candidate. Studies have shown that it exhibits a broad range of biological activities, and further research is needed to fully understand its potential therapeutic applications. Another potential direction is the study of its mechanisms of action. Further studies are needed to fully understand its mechanisms of action and potential interactions with other compounds. Additionally, the synthesis method could be optimized to improve yields and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves the reaction of 4-bromobenzyl chloride with cyclopropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It has also been studied extensively in the field of medicinal chemistry for its potential as a drug candidate. Studies have shown that it exhibits a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFDMJYKUFIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)


![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)
![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)





![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)